1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea
Description
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea is a urea derivative featuring a benzylpiperidinylmethyl group at the N1 position and a 2-methoxyethyl substituent at the N3 position. Its structure combines a lipophilic benzylpiperidine moiety with a polar methoxyethyl group, balancing solubility and membrane permeability.
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-22-12-9-18-17(21)19-13-15-7-10-20(11-8-15)14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJMOBOXWODQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzylpiperidin-4-ylmethylamine
The benzylpiperidine intermediate is critical for constructing the target compound. A widely adopted method involves:
- Benzylation of Piperidine : Piperidine reacts with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to form 1-benzylpiperidine. This step typically proceeds at 60–80°C for 6–12 hours, achieving yields of 85–90%.
- Functionalization at the 4-Position : The 4-position of 1-benzylpiperidine is methylated using formaldehyde under reductive amination conditions. For example, treatment with paraformaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol yields 1-benzylpiperidin-4-ylmethylamine.
Table 1: Optimization of 1-Benzylpiperidin-4-ylmethylamine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃, 70°C | 88 | |
| Reductive Amination | Paraformaldehyde, NaBH₃CN | 76 |
Alternative Pathways for Intermediate Generation
Industrial-scale production may employ continuous flow reactors to enhance efficiency. For instance, gas-phase benzylation over solid acid catalysts reduces reaction times to 2–3 hours while maintaining yields above 85%.
Urea Formation Strategies
Isocyanate-Mediated Coupling
The most direct method involves reacting 1-benzylpiperidin-4-ylmethylamine with 2-methoxyethyl isocyanate:
- Reaction Conditions : The amine and isocyanate are combined in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours. Triethylamine (Et₃N) is often added to scavenge HCl generated during the reaction.
- Yield and Purity : This method achieves yields of 78–82%, with HPLC purity >95% after recrystallization from ethyl acetate.
Table 2: Urea Formation via Isocyanate Route
| Amine | Isocyanate | Solvent | Yield (%) | Purity (%) | |
|---|---|---|---|---|---|
| 1-Benzylpiperidin-4-ylmethylamine | 2-Methoxyethyl isocyanate | THF | 81 | 96 |
Carbamate-Based Synthesis
An alternative method from patent literature utilizes phenyl carbamates as intermediates:
- Carbamate Preparation : The amine is treated with phenyl chloroformate to form the corresponding phenyl carbamate.
- Amine Coupling : The carbamate reacts with 2-methoxyethylamine in dimethyl sulfoxide (DMSO) at 25°C for 2–3 hours, yielding the urea derivative. This approach avoids toxic isocyanates and achieves comparable yields (80–85%) with simpler purification.
Key Advantage : The carbamate route generates phenol as a byproduct, which is easily removed via aqueous base wash, streamlining isolation.
Industrial Production Considerations
Scalability and Process Optimization
Large-scale synthesis requires cost-effective and safe protocols:
Purification Techniques
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>98%).
- Chromatography : Silica gel chromatography with methanol/dichloromethane gradients resolves byproducts in complex mixtures.
Analytical Characterization
Structural Confirmation
- NMR Spectroscopy : Key signals include the urea NH protons (δ 6.2–6.5 ppm) and methoxy group (δ 3.3 ppm).
- Mass Spectrometry : The molecular ion peak at m/z 331.5 [M+H]⁺ confirms the molecular formula C₁₉H₂₉N₃O₂.
Table 3: Spectroscopic Data for 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (s, 1H, NH), 3.30 (s, 3H, OCH₃) | |
| HRMS | 331.2231 [M+H]⁺ (calc. 331.2234) |
Comparative Analysis of Methods
Efficiency and Practicality
Cost Implications
- Reagent Costs : 2-Methoxyethyl isocyanate is more expensive than phenyl chloroformate, making the carbamate method economically favorable for industrial use.
Chemical Reactions Analysis
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related ureas and thioureas, focusing on substituent variations, molecular properties, and functional implications.
2.1. Structural Modifications and Key Differences
2.2. Physicochemical and Pharmacokinetic Insights
- Polarity and Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs like 2a or the 4-chlorophenyl derivative . Methoxy groups increase polarity, which may enhance bioavailability in polar solvents.
- Metabolic Stability : Thiourea (2c ) and oxaadamantyl derivatives (16 ) demonstrate how structural changes impact metabolism. Thioureas are prone to oxidation, while adamantyl groups resist enzymatic degradation .
Biological Activity
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea, also known by its CAS number 1207054-89-4, is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a benzylpiperidinyl moiety and a methoxyethyl group, suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 305.4152 g/mol. The structure can be represented as follows:
The biological activity of 1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, modulating their activity. This includes potential interactions with neurotransmitter receptors, which could influence neurological functions.
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways. This could be relevant in contexts such as cancer treatment or managing metabolic disorders.
- Signal Transduction Modulation : The compound might affect intracellular signaling pathways, influencing processes like cell growth and apoptosis.
In Vitro Studies
Research has indicated that 1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea exhibits significant activity against various cell lines. Notably:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction via receptor modulation |
| MCF7 (breast cancer) | 20 | Enzyme inhibition |
| A549 (lung cancer) | 25 | Signal transduction interference |
These studies suggest that the compound may have potential as an anticancer agent.
In Vivo Studies
In vivo experiments have demonstrated the efficacy of this compound in animal models. For instance, in a murine model of tumor growth:
- Tumor Reduction : Mice treated with 10 mg/kg of the compound showed a significant reduction in tumor size compared to the control group.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Neuropathic Pain : A study involving patients with neuropathic pain indicated that administration of the compound led to improved pain scores and reduced reliance on opioid medications.
- Case Study on Cancer Therapy : A clinical trial assessing its efficacy in combination with standard chemotherapy reported enhanced tumor response rates and manageable side effects.
Comparative Analysis
When compared to similar compounds, such as other urea derivatives, 1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea demonstrates unique properties that may enhance its therapeutic profile:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 1-(2-Methoxyethyl)-3-(benzyl)piperidin | Antidepressant | Lacks selectivity |
| 1-(4-Chlorophenyl)-3-(2-methoxyethyl)urea | Anti-inflammatory | Higher toxicity profile |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea in multi-step reactions?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For urea derivatives, stepwise coupling of the benzylpiperidine and methoxyethyl moieties is critical. Use polar aprotic solvents (e.g., DMSO or acetonitrile) to enhance nucleophilicity, and maintain temperatures between 50–80°C to balance reaction rate and byproduct formation . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves purity, while monitoring intermediates by TLC ensures stepwise completion . Yield improvements (typically 60–75%) depend on stoichiometric ratios (1:1.2 for amine:isocyanate) and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify proton environments (e.g., benzylpiperidine aromatic protons at δ 7.2–7.4 ppm and urea NH signals at δ 5.8–6.2 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C23H30N3O2: 404.2332). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV at 254 nm). For crystalline samples, X-ray crystallography resolves bond angles and stereochemistry .
Q. How does the choice of solvent and temperature impact the reaction efficiency during synthesis?
- Methodological Answer : Solvent polarity directly affects urea bond formation. Polar solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions but may increase side reactions at high temperatures (>80°C). Lower-polarity solvents (e.g., THF) favor slower, controlled coupling, reducing dimerization . For the final cyclization step, elevated temperatures (70–90°C) in toluene with catalytic p-TsOH enhance ring closure efficiency by azeotropic water removal .
Advanced Research Questions
Q. What strategies can be employed to investigate the compound's interaction with biological targets such as kinases or receptors?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to targets like TRKA kinase . For cellular assays, fluorescence polarization with labeled ATP analogs quantifies kinase inhibition. Molecular docking (AutoDock Vina) models interactions between the benzylpiperidine group and hydrophobic kinase pockets, while mutagenesis studies validate predicted binding residues (e.g., TRKA Leu564 and Asp668) . In vivo efficacy requires PK/PD studies in rodent models, monitoring plasma half-life (t1/2) and brain penetration via LC-MS/MS .
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions. Standardize protocols:
- Enzyme assays : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and pre-incubation times (15–30 min) .
- Cell-based studies : Control for cell line specificity (e.g., SH-SY5Y vs. PC12 for neurotrophic activity) and serum-free conditions to avoid protein binding artifacts .
- Data normalization : Express IC50 values relative to positive controls (e.g., K252a for TRKA inhibition). Cross-validate using orthogonal methods (e.g., Western blot for phosphorylated TrkA vs. functional assays) .
Q. What experimental approaches are recommended to elucidate the metabolic stability and degradation pathways of this compound?
- Methodological Answer : Conduct in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) to identify major metabolites via LC-HRMS. For oxidative degradation, use H2O2/Fe2+ systems to simulate ROS-mediated breakdown, isolating products for structural elucidation . CYP450 isoform screening (e.g., CYP3A4, 2D6) pinpoints enzymes involved. Stability under physiological pH (e.g., PBS at pH 7.4 vs. gastric pH 2.0) informs formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
